2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate

Description

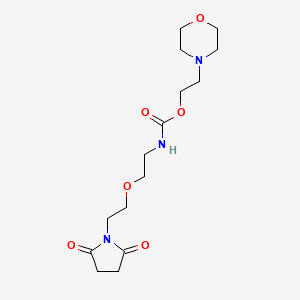

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate is a synthetic carbamate derivative featuring a morpholinoethyl group and a 2,5-dioxopyrrolidin-1-yl ether moiety. The morpholine ring contributes to solubility and metabolic stability, while the carbamate linkage and dioxopyrrolidinyl group may facilitate enzyme inhibition or covalent binding to biological targets .

Properties

IUPAC Name |

2-morpholin-4-ylethyl N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O6/c19-13-1-2-14(20)18(13)7-11-22-8-3-16-15(21)24-12-6-17-4-9-23-10-5-17/h1-12H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXERPPRQUNNZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)OCCN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is a precursor molecule of monomethyl fumarate in the body.

Mode of Action

The compound, also known as Diroximel Fumarate or ALKS-8700, is used in a delayed-release formulation as a precursor molecule of monomethyl fumarate. Once inside the body, it is rapidly and effectively converted to monomethyl fumarate.

Pharmacokinetics

It is known that the compound is rapidly and effectively converted to monomethyl fumarate in the body This suggests that it may have good bioavailability

Action Environment

It is known that the compound should be stored in a freezer under an inert atmosphere This suggests that temperature and atmospheric conditions may affect its stability

Biological Activity

2-Morpholinoethyl (2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse applications in agriculture and medicine, primarily due to their interactions with biological systems. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be delineated as follows:

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 270.29 g/mol

The compound features a morpholino group and a pyrrolidine moiety, which are critical for its biological interactions.

Carbamates typically exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of cholinergic receptors. The specific interactions of 2-Morpholinoethyl carbamate with AChE and other biological targets are under investigation.

In Vitro Studies

Recent studies have demonstrated that 2-Morpholinoethyl carbamate exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

- Neurotoxicity : As with other carbamates, there is a risk of neurotoxic effects due to AChE inhibition.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neurotoxicity | Inhibition of AChE |

Case Study 1: Neurotoxic Effects

A significant case involved a patient exposed to high concentrations of carbamate pesticides, including derivatives similar to 2-Morpholinoethyl carbamate. The patient exhibited acute symptoms such as respiratory distress and bradycardia, necessitating immediate medical intervention. This case underscores the importance of understanding the toxicological profiles of carbamate compounds .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, 2-Morpholinoethyl carbamate was tested against several pathogens. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial therapies .

Research Findings

Recent research has focused on the molecular docking studies to predict the binding affinity of 2-Morpholinoethyl carbamate to various targets, including AChE and bacterial enzymes. These studies indicate strong binding interactions that correlate with observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several carbamate and pyrrole derivatives reported in recent literature. Key comparisons include:

Key Observations :

Metabolic and Hydrolytic Stability

- The morpholinoethyl group likely enhances resistance to hydrolysis compared to ester-containing analogs, as morpholine rings are less susceptible to enzymatic cleavage .

- In contrast, compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate may undergo rapid esterase-mediated degradation .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 2-morpholinoethyl carbamate derivatives?

Answer:

A typical synthetic route involves using tert-butyl-protected PEG-carbamate intermediates as starting materials. For example, tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate can undergo sequential functionalization with morpholino and 2,5-dioxopyrrolidin-1-yl groups. Key steps include nucleophilic substitution for morpholino incorporation and NHS ester activation for the dioxopyrrolidinyl moiety. Reaction progress is monitored via LCMS (e.g., m/z 1011 [M+H]+) and HPLC (retention time 1.01 minutes under SQD-FA05 conditions) .

Advanced: How can the reactivity of the 2,5-dioxopyrrolidin-1-yl group be optimized for bioconjugation applications?

Answer:

The 2,5-dioxopyrrolidin-1-yl (NHS ester) group reacts selectively with primary amines under mild aqueous conditions (pH 7–9). To enhance conjugation efficiency:

- Use carbodiimide reagents (e.g., DCC) to activate carboxylates in situ, followed by NHS ester formation .

- Control stoichiometry (e.g., 1.5–2.0 equivalents of NHS ester relative to amine targets) to minimize hydrolysis.

- Purify intermediates via flash chromatography or precipitation to remove unreacted reagents, as described in PEG-NHS ester syntheses .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- LCMS : Detects molecular ions (e.g., m/z 1011 [M+H]+) and confirms mass accuracy .

- HPLC : Validates purity (e.g., 97–98% under reverse-phase conditions) and monitors retention time consistency .

- NMR : 1H/13C NMR resolves morpholino (δ ~3.5–4.0 ppm for methylene protons) and carbamate (δ ~1.4 ppm for tert-butyl groups) signals .

Advanced: How are solubility challenges addressed in PROTAC linker design using PEG spacers?

Answer:

PEG spacers (e.g., PEG2 in Mal-PEG2-NH-Boc) improve aqueous solubility and reduce aggregation. Key strategies include:

- Selecting PEG chain length (n = 2–4) to balance hydrophilicity and steric effects .

- Introducing Boc-protected amines to temporarily mask polarity during synthesis, followed by deprotection under acidic conditions (e.g., TFA) .

- Characterizing solubility via dynamic light scattering (DLS) and logP calculations to optimize linker-drug compatibility .

Basic: How are Boc and Fmoc protecting groups utilized in carbamate synthesis?

Answer:

- Boc (tert-butoxycarbonyl) : Protects amines during PEG-carbamate synthesis, removed via TFA or HCl . Example: Boc-NH-PEG(3)-NH2*HCl .

- Fmoc (9-fluorenylmethoxycarbonyl) : Used in solid-phase peptide synthesis, cleaved under basic conditions (e.g., piperidine). Example: Fmoc-NH-PEG(3)-N3 .

Advanced: What reaction conditions optimize amide bond formation using carbodiimide chemistry?

Answer:

- Reagent selection : DCC or EDC (1.2–1.5 equivalents) activates carboxylates at 0–25°C in anhydrous DCM or DMF .

- Catalysis : Add NHS (1.0 equivalent) to stabilize active esters and reduce racemization .

- Workup : Remove urea byproducts via filtration or aqueous extraction. For example, a DCM reaction mixture is washed with 5% citric acid and brine before concentration .

Basic: What role do morpholinoethyl groups play in drug design?

Answer:

Morpholinoethyl groups enhance solubility and bioavailability by introducing hydrophilic morpholine rings. They also reduce metabolic degradation compared to alkylamines. In a patent example, a morpholinoethyl-containing compound was isolated as a TFA salt to improve crystallinity .

Advanced: How do structural modifications of PEG spacers influence conjugate pharmacokinetics?

Answer:

- Chain length : Longer PEGs (e.g., PEG6) prolong half-life but may reduce target binding affinity due to steric hindrance .

- Branching : Branched PEGs (e.g., bis-PEG6-NHS ester) enable multi-site conjugation, enhancing drug loading .

- End-group functionalization : Terminal NHS esters or maleimides dictate site-specific conjugation (e.g., cysteine vs. lysine targeting) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.